Methyl 5-amino-3-(benzoylamino)-1-(2-furylmethyl)-1H-indole-2-carboxylate
Overview
Description
Methyl 5-amino-3-(benzoylamino)-1-(2-furylmethyl)-1H-indole-2-carboxylate, also known as 5-ABIFC, is a novel compound that has recently been developed for use in scientific research. It is an indole-based derivative of 5-amino-3-(benzoylamino)-1-(2-furylmethyl)-1H-indole-2-carboxylic acid (5-ABIF). 5-ABIFC has been shown to have a wide range of applications in biochemistry, physiology, and pharmacology.
Mechanism of Action
The mechanism of action of Methyl 5-amino-3-(benzoylamino)-1-(2-furylmethyl)-1H-indole-2-carboxylate is not yet fully understood. However, it is believed that the compound binds to proteins and enzymes, resulting in changes in their activity. Additionally, it is believed that Methyl 5-amino-3-(benzoylamino)-1-(2-furylmethyl)-1H-indole-2-carboxylate can interact with G-protein coupled receptors, resulting in changes in their activity as well.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 5-amino-3-(benzoylamino)-1-(2-furylmethyl)-1H-indole-2-carboxylate have not been extensively studied. However, preliminary studies have shown that the compound can modulate the activity of enzymes, proteins, and G-protein coupled receptors. Additionally, Methyl 5-amino-3-(benzoylamino)-1-(2-furylmethyl)-1H-indole-2-carboxylate has been shown to have an inhibitory effect on the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
The major advantage of using Methyl 5-amino-3-(benzoylamino)-1-(2-furylmethyl)-1H-indole-2-carboxylate for scientific research is that it is relatively easy to synthesize and purify. Additionally, it is relatively stable, making it suitable for use in long-term experiments. However, one limitation of using Methyl 5-amino-3-(benzoylamino)-1-(2-furylmethyl)-1H-indole-2-carboxylate is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
The potential applications of Methyl 5-amino-3-(benzoylamino)-1-(2-furylmethyl)-1H-indole-2-carboxylate are vast and still largely unexplored. Possible future directions for research include further investigation of the compound's effects on enzymes and proteins, as well as its ability to modulate the activity of G-protein coupled receptors. Additionally, further research could be done to investigate the potential therapeutic applications of Methyl 5-amino-3-(benzoylamino)-1-(2-furylmethyl)-1H-indole-2-carboxylate, such as its ability to inhibit the growth of cancer cells. Finally, further research could be done to investigate the potential of Methyl 5-amino-3-(benzoylamino)-1-(2-furylmethyl)-1H-indole-2-carboxylate as a drug delivery system.
Scientific Research Applications
Methyl 5-amino-3-(benzoylamino)-1-(2-furylmethyl)-1H-indole-2-carboxylate has been used in a variety of scientific research applications. It has been used to study the effect of indole-based compounds on the activity of enzymes, as well as the effect of indole-based compounds on the binding of proteins. Methyl 5-amino-3-(benzoylamino)-1-(2-furylmethyl)-1H-indole-2-carboxylate has also been used to study the effect of indole-based compounds on the activity of G-protein coupled receptors.
properties
IUPAC Name |
methyl 5-amino-3-benzamido-1-(furan-2-ylmethyl)indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-28-22(27)20-19(24-21(26)14-6-3-2-4-7-14)17-12-15(23)9-10-18(17)25(20)13-16-8-5-11-29-16/h2-12H,13,23H2,1H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIHQDHPHPBOHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1CC3=CC=CO3)C=CC(=C2)N)NC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-3-(benzoylamino)-1-(2-furylmethyl)-1H-indole-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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